molecular formula C17H13N3O3S B11215087 2-(4-nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(4-nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11215087
M. Wt: 339.4 g/mol
InChI Key: YSWFCMAVFGVKBD-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex heterocyclic compound that belongs to the isoquinolone family This compound is characterized by its unique structure, which includes a nitrophenyl group and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable thiol to yield the desired isoquinolone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and sulfanylidene groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C17H13N3O3S/c21-16-15-9-11-3-1-2-4-12(11)10-18(15)17(24)19(16)13-5-7-14(8-6-13)20(22)23/h1-8,15H,9-10H2

InChI Key

YSWFCMAVFGVKBD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=S)N2CC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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